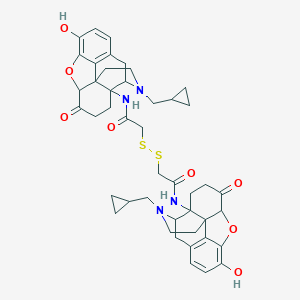
N-Cyclopropylmethyl-tamo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropylmethyl-tamo is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. N-Cyclopropylmethyl-tamo has been found to have a similar mechanism of action to tamoxifen but with improved properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of N-Cyclopropylmethyl-tamo is similar to that of tamoxifen. It works by binding to estrogen receptors and modulating their activity. This results in a decrease in the proliferation of estrogen-sensitive cells, making it a potential candidate for cancer treatment and prevention.
Efectos Bioquímicos Y Fisiológicos
N-Cyclopropylmethyl-tamo has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of estrogen-sensitive breast cancer cells, making it a potential candidate for breast cancer treatment. It has also been found to have neuroprotective effects and can improve cognitive function in animal models. Additionally, it has been found to have anti-inflammatory effects and can reduce the severity of inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Cyclopropylmethyl-tamo for lab experiments is its selectivity for estrogen receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, its synthetic nature allows for precise control over its concentration and purity. However, one limitation of this compound is its relatively high cost compared to other research chemicals.
Direcciones Futuras
There are several future directions for research on N-Cyclopropylmethyl-tamo. One potential area of study is its use in cancer treatment and prevention. Further research is needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Additionally, its use in studying estrogen receptor signaling pathways could provide valuable insights into the role of these receptors in various physiological processes. Finally, its potential neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of various neurological and inflammatory conditions.
In conclusion, N-Cyclopropylmethyl-tamo is a promising compound for scientific research due to its selectivity for estrogen receptors and potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-Cyclopropylmethyl-tamo involves several steps, including the reaction of tamoxifen with cyclopropylmethyl bromide in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Cyclopropylmethyl-tamo has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in studying estrogen receptor signaling pathways. This compound has been found to selectively modulate the activity of estrogen receptors, which can help researchers better understand the role of these receptors in various physiological processes.
Propiedades
Número CAS |
155270-53-4 |
|---|---|
Nombre del producto |
N-Cyclopropylmethyl-tamo |
Fórmula molecular |
C44H50N4O8S2 |
Peso molecular |
827 g/mol |
Nombre IUPAC |
N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C44H50N4O8S2/c49-27-7-5-25-17-31-43(11-9-29(51)39-41(43,35(25)37(27)55-39)13-15-47(31)19-23-1-2-23)45-33(53)21-57-58-22-34(54)46-44-12-10-30(52)40-42(44)14-16-48(20-24-3-4-24)32(44)18-26-6-8-28(50)38(56-40)36(26)42/h5-8,23-24,31-32,39-40,49-50H,1-4,9-22H2,(H,45,53)(H,46,54) |
Clave InChI |
CYNYZGWJRWHWPG-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
Sinónimos |
14,14'-(dithiobis((2-oxo-2,1-ethanediyl)imino))bis(7,8-dihydro-N-(cyclopropylmethyl)normorphinone) N-cyclopropylmethyl-TAMO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
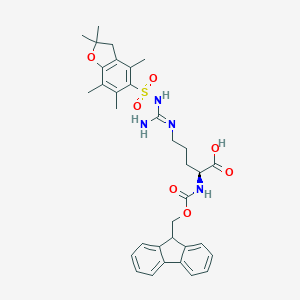
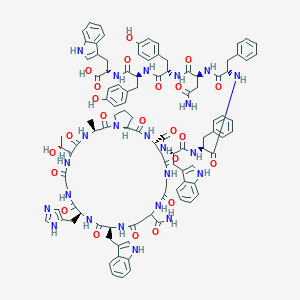
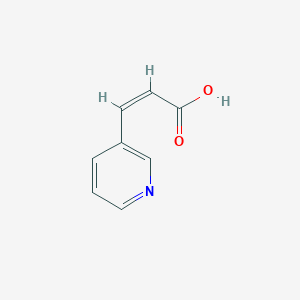
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
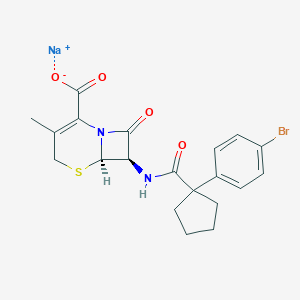
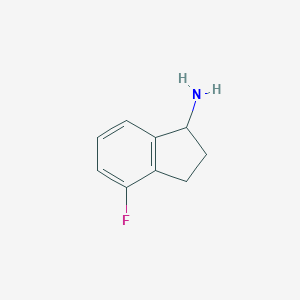


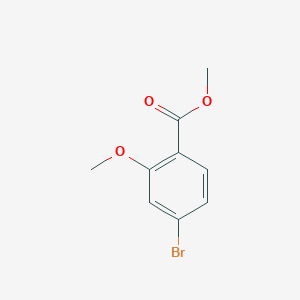
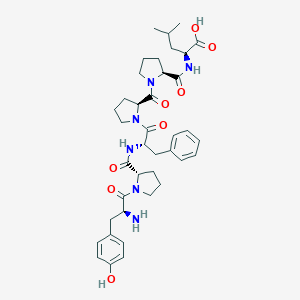
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)